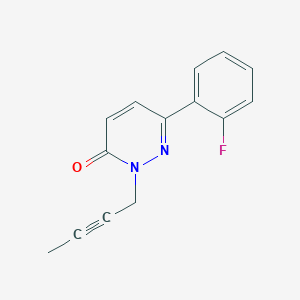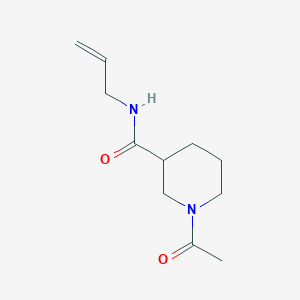
1-acetyl-N-prop-2-enylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A-86929 is a piperidine derivative that was first synthesized by scientists at Abbott Laboratories in the early 1990s. It was initially developed as a potential treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. However, the compound has since been found to have a wide range of potential therapeutic applications, including as an analgesic, an antidepressant, and a treatment for addiction.
科学的研究の応用
A-86929 has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research is its potential as a treatment for Parkinson's disease. Studies have shown that A-86929 can increase dopamine release in the brain, which may help to alleviate the symptoms of Parkinson's disease.
In addition to its potential as a treatment for Parkinson's disease, A-86929 has also been found to have potential therapeutic applications in other areas. For example, studies have shown that the compound has analgesic properties and may be useful in the treatment of chronic pain. It has also been found to have antidepressant effects and may be useful in the treatment of depression.
作用機序
The mechanism of action of A-86929 is not fully understood, but it is believed to act as a dopamine agonist. This means that it binds to dopamine receptors in the brain and activates them, leading to an increase in dopamine release. This increase in dopamine release is thought to be responsible for the compound's therapeutic effects.
Biochemical and physiological effects:
A-86929 has been found to have a wide range of biochemical and physiological effects. As mentioned earlier, it increases dopamine release in the brain, which may help to alleviate the symptoms of Parkinson's disease. It has also been found to have analgesic properties and may be useful in the treatment of chronic pain. In addition, it has been found to have antidepressant effects and may be useful in the treatment of depression.
実験室実験の利点と制限
One of the advantages of A-86929 is that it is a well-characterized compound that has been extensively studied. This means that there is a wealth of information available about its properties and potential therapeutic applications. In addition, the compound is relatively easy to synthesize, which makes it readily available for laboratory experiments.
One of the limitations of A-86929 is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings. In addition, the compound has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on A-86929. One area of research is the development of more potent and selective dopamine agonists. This may lead to the development of more effective treatments for Parkinson's disease and other neurological disorders.
Another area of research is the development of new analogs of A-86929 with different pharmacological properties. For example, analogs that are more selective for specific dopamine receptors may have different therapeutic applications than the parent compound.
Finally, there is a need for further research on the safety and efficacy of A-86929 in humans. This will require the conduct of clinical trials to determine the optimal dosage, safety profile, and potential side effects of the compound.
In conclusion, A-86929 is a piperidine derivative that has been the subject of extensive scientific research due to its potential therapeutic applications. Although its mechanism of action is not fully understood, it has been found to have a wide range of biochemical and physiological effects. Future research on A-86929 will focus on the development of more potent and selective dopamine agonists, the development of new analogs with different pharmacological properties, and the conduct of clinical trials to determine its safety and efficacy in humans.
合成法
The synthesis of A-86929 involves several steps, including the reaction of a piperidine derivative with an acetylating agent and a propenylating agent. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
1-acetyl-N-prop-2-enylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-6-12-11(15)10-5-4-7-13(8-10)9(2)14/h3,10H,1,4-8H2,2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSAQFRBLCLJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

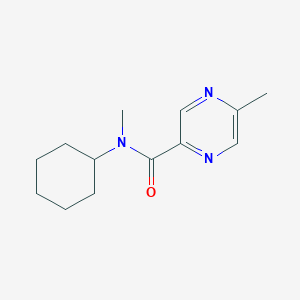
![N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide](/img/structure/B7565230.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidine-1-carboxamide](/img/structure/B7565232.png)
![1-[3-(2-Methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7565237.png)

![2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7565247.png)
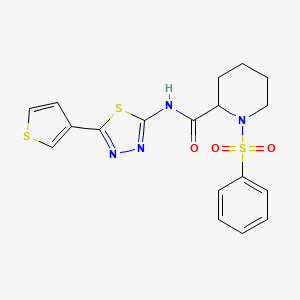
![4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile](/img/structure/B7565259.png)
![1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea](/img/structure/B7565260.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7565269.png)
![7-(4-Phenylphenoxy)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7565275.png)
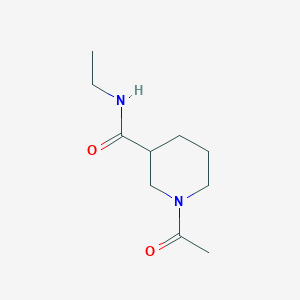
![3-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,1-diethylurea](/img/structure/B7565315.png)
